molecular formula C6H11NO2S B12860144 3-(Dimethylamino)thietane-3-carboxylic acid

3-(Dimethylamino)thietane-3-carboxylic acid

Cat. No.: B12860144
M. Wt: 161.22 g/mol
InChI Key: AWNUPTLHMQQOSR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)thietane-3-carboxylic acid is a unique compound characterized by its thietane ring structure, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)thietane-3-carboxylic acid typically involves the cyclization of 3-mercapto carboxylic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the cyclization process . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)thietane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(Dimethylamino)thietane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)thietane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1,1-dioxo-thietane-3-carboxylic acid
  • 3-(Dimethylamino)-3-thietanecarboxylic acid

Uniqueness

3-(Dimethylamino)thietane-3-carboxylic acid is unique due to its specific combination of a thietane ring and a dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

3-(dimethylamino)thietane-3-carboxylic acid

InChI

InChI=1S/C6H11NO2S/c1-7(2)6(5(8)9)3-10-4-6/h3-4H2,1-2H3,(H,8,9)

InChI Key

AWNUPTLHMQQOSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CSC1)C(=O)O

Origin of Product

United States

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